Synthetic Yield: 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine Exhibits Comparable Yield to Chlorinated Analog in Green Chemistry Protocol
Under optimized Chichibabin synthesis conditions using the ionic liquid BMImBF4, the target compound achieves a yield of 84%. This performance is nearly equivalent to the 4-chloro analog (86%) and significantly higher than the unsubstituted phenyl analog (75%), demonstrating the beneficial impact of the 4-fluoro substituent on reaction efficiency in this green solvent system [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 84% |
| Comparator Or Baseline | 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine: 86%; 2-phenylimidazo[1,2-a]pyrimidine: 75% |
| Quantified Difference | Target yield is 2% lower than chloro analog; 9% higher than unsubstituted phenyl analog. |
| Conditions | Chichibabin cyclocondensation in BMImBF4 ionic liquid, room temperature. |
Why This Matters
For procurement, this indicates that selecting the 4-fluoro derivative does not compromise synthetic accessibility compared to its close analogs, ensuring consistent supply for SAR studies.
- [1] D. Xu, B. Liu, and M. Zheng, "Synthesis of 2-Arylimidazo[1,2-a]Pyrimidines by the Chichibabin Synthesis in Ionic Liquids," Journal of Chemical Research, vol. 2003, no. 10, pp. 645-647, 2003. View Source
